Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyrimidine ring, which is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, ethyl acetoacetate, and thiourea, under conditions such as reflux in organic solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl and acetyloxy groups can be reduced to their corresponding alcohols.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce ethanol derivatives.
Scientific Research Applications
ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-ACETYL-4-[4-(HYDROXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- ETHYL 3-ACETYL-4-[4-(METHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Uniqueness
The presence of the acetyloxy group in ETHYL 3-ACETYL-4-[4-(ACETYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE distinguishes it from similar compounds.
Biological Activity
Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS No. 328006-07-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, structural properties, and biological evaluations based on diverse research findings.
- Molecular Formula : C18H20N2O5S
- Molecular Weight : 376.4268 g/mol
- Structure : The compound features a pyrimidine core with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the Biginelli reaction, which is a three-component condensation involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions can significantly affect the yield and purity of the final product. For instance, one study reported a high yield of 90% under optimized conditions .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of thiazolopyrimidine derivatives, including compounds similar to this compound. These compounds exhibit significant inhibitory effects on cancer cell lines by interfering with cellular replication processes. For example, derivatives have shown promising results against various human cancer cell lines in vitro .
Antimicrobial Activity
Research has indicated that certain pyrimidine derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against bacterial strains. In vitro tests demonstrated notable activity against gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Studies have shown that similar thiazolopyrimidine derivatives act as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition could offer therapeutic avenues for treating such conditions.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Anticancer Study : A derivative similar in structure was tested against MCF-7 breast cancer cells and exhibited IC50 values in the low micromolar range, indicating strong anticancer potential.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones comparable to standard antibiotics.
- Neuroprotective Effects : Research on thiazolopyrimidine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced damage, further supporting their potential in treating neurodegenerative disorders.
Table of Biological Activities
Properties
Molecular Formula |
C18H20N2O5S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 3-acetyl-4-(4-acetyloxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H20N2O5S/c1-5-24-17(23)15-10(2)19-18(26)20(11(3)21)16(15)13-6-8-14(9-7-13)25-12(4)22/h6-9,16H,5H2,1-4H3,(H,19,26) |
InChI Key |
PVLUEHOVKWHWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N(C1C2=CC=C(C=C2)OC(=O)C)C(=O)C)C |
Origin of Product |
United States |
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